Boiling Point: A 14.3°C Increase Over Linear 1-Heptanol Dictates Thermal Process Design
3-Ethylpentan-1-ol exhibits a significantly higher boiling point than its linear constitutional isomer, 1-heptanol. This difference is critical for applications involving distillation, high-temperature reactions, or solvent recovery. The branched structure of 3-ethylpentan-1-ol reduces molecular surface area and weakens van der Waals interactions compared to a straight chain, leading to a lower boiling point relative to the linear isomer. .
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 161.3 ± 8.0 °C |
| Comparator Or Baseline | 1-Heptanol: 176.0 °C |
| Quantified Difference | 3-Ethylpentan-1-ol boils approximately 14.7 °C lower than 1-heptanol |
| Conditions | Standard atmospheric pressure (760 mmHg) as reported in predicted and experimental datasets. |
Why This Matters
This 14.7°C difference in boiling point is a critical engineering parameter for distillation-based purification or solvent recovery, directly impacting energy consumption and process safety.
